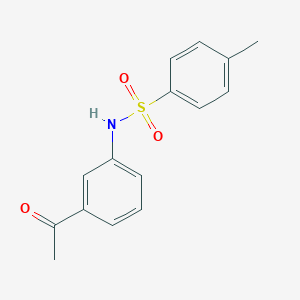

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide

Übersicht

Beschreibung

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(3-Acetylphenyl)-4-methylbenzenesulfonamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(3-Acetylphenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis, and this compound may exhibit similar properties.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile building block in material science.

Wirkmechanismus

The mechanism of action of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide in biological systems involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound.

Vergleich Mit ähnlichen Verbindungen

- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-Acetylphenyl)-4-chlorobenzenesulfonamide

- N-(3-Acetylphenyl)-4-methoxybenzenesulfonamide

Uniqueness: N-(3-Acetylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both the acetyl and methyl groups, which can influence its reactivity and biological activity. The specific positioning of these groups can lead to different steric and electronic effects, making this compound distinct from its analogs.

Biologische Aktivität

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its mechanisms of action, biological efficacy, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an acetyl group and a methylbenzenesulfonamide moiety, which contribute to its unique chemical reactivity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.

The primary biological activity of this compound is attributed to its ability to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By blocking this enzyme, the compound prevents bacterial growth by inhibiting the production of essential nucleotides required for DNA synthesis. This mechanism is similar to other sulfonamides, which are known for their bacteriostatic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. The compound's effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration required to prevent bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could serve as a potential therapeutic agent in treating bacterial infections.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting mitochondrial membrane depolarization.

Case Study: Cancer Cell Lines

A study evaluating the compound's effects on various cancer cell lines reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 7.8 |

| A549 (lung cancer) | 6.5 |

The results indicate that this compound exhibits promising anticancer activity, warranting further investigation into its potential as a chemotherapeutic agent .

Research Findings and Applications

Recent studies have explored the synthesis of analogues of this compound to enhance its biological activity. For instance, modifications to the sulfonamide moiety have been shown to improve inhibitory potency against specific molecular targets such as the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

Additionally, molecular docking studies suggest that the compound forms favorable interactions with target proteins through hydrogen bonding and π–π stacking, enhancing its biological efficacy.

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-6-8-15(9-7-11)20(18,19)16-14-5-3-4-13(10-14)12(2)17/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJWGOUGWAHTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967692 | |

| Record name | N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-87-3 | |

| Record name | 3'-Acetyl-p-toluenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.